molecular formula C20H25N7O2 B10812987 4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine

4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine

Cat. No.: B10812987
M. Wt: 395.5 g/mol
InChI Key: KUYVQHDGDHQCNU-KACMKLLYSA-N
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Description

4,6-Dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine is a complex chemical compound that has garnered attention for its unique structural properties and potential applications in various scientific fields. This compound features a combination of triazine and morpholine rings, coupled with a phenylprop-2-enylidene group, which makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine typically involves the following steps:

  • Formation of Triazine Core: : The triazine core can be synthesized through cyclization reactions of appropriate precursors, such as cyanuric chloride.

  • Morpholine Attachment: : Morpholine units are introduced via nucleophilic substitution reactions using morpholine and appropriate electrophilic intermediates.

  • Alkylidene Amine Formation:

Industrial Production Methods

Industrial synthesis of this compound may involve optimized versions of the above laboratory methods, with attention to scaling up the reactions, improving yields, and ensuring the purity of the final product. Typical industrial methods would incorporate continuous flow techniques, efficient catalysis, and robust purification processes.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: : Subject to reduction reactions that can alter its double bonds or aromatic systems.

  • Substitution: : Involves substitution reactions where functional groups attached to the triazine or phenyl rings are replaced by other groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols.

Major Products

  • Oxidation: : Corresponding triazine oxides or aromatic oxidation products.

  • Reduction: : Dihydro or tetrahydro derivatives.

  • Substitution: : Various functionalized triazine derivatives.

Scientific Research Applications

4,6-Dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine finds applications in:

  • Chemistry: : Used as a building block for synthesizing more complex molecules, reagents in organic synthesis, and studying reaction mechanisms.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

  • Industry: : Utilized in the production of specialized materials, catalysts, and advanced polymers.

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Its structural features enable it to engage in specific binding interactions, which can influence biochemical processes and cellular functions. The precise pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Compared to other triazine derivatives, 4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine stands out due to its unique combination of morpholine and phenylprop-2-enylidene groups, which confer distinct chemical properties and biological activities. Similar compounds include:

  • 6-chloro-4-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile

  • 4,6-dimethyl-2-phenyl-1,3,5-triazine

  • 3,5-bis(trifluoromethyl)-1,2,4-triazine

These compounds differ in their substituent groups and consequent reactivity and application profiles.

That's the scoop on this compound! Any other compounds or topics you're curious about? Let's keep exploring!

Properties

Molecular Formula

C20H25N7O2

Molecular Weight

395.5 g/mol

IUPAC Name

4,6-dimorpholin-4-yl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C20H25N7O2/c1-2-5-17(6-3-1)7-4-8-21-25-18-22-19(26-9-13-28-14-10-26)24-20(23-18)27-11-15-29-16-12-27/h1-8H,9-16H2,(H,22,23,24,25)/b7-4+,21-8-

InChI Key

KUYVQHDGDHQCNU-KACMKLLYSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C=C\C3=CC=CC=C3)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC=CC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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